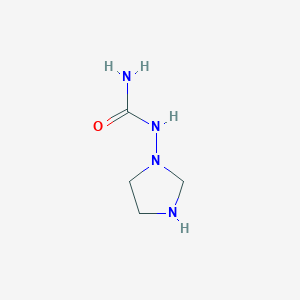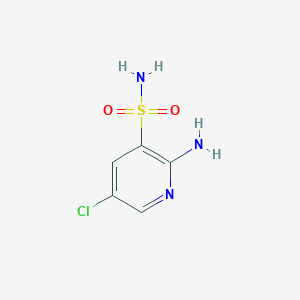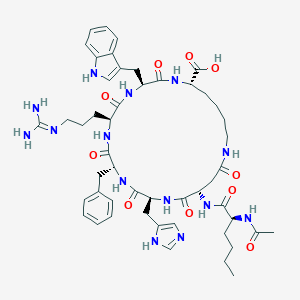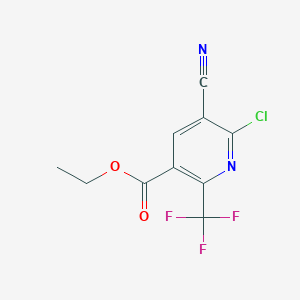
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate
説明
"Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate" is a chemical compound that belongs to the nicotinate family, featuring a cyano group and a trifluoromethyl group attached to a nicotinic acid derivative. Its structure suggests potential applications in organic synthesis, pharmaceuticals, and agrochemicals due to the presence of functional groups that are pivotal in organic reactions and material properties.
Synthesis Analysis
The synthesis of related nicotinate esters typically involves strategies like the Knoevenagel condensation or variations of the esterification process. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate illustrates a method that might be analogous to the synthesis of "Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate," highlighting the use of XRD, GC–MS analysis, element analysis, and NMR spectroscopy for structure determination (Zhou et al., 2008).
Molecular Structure Analysis
The detailed molecular structure of nicotinate derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. These methods reveal the bond lengths, molecular conformations, and electronic structures, which are crucial for understanding the reactivity and properties of the compound (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinate esters engage in a variety of chemical reactions, including nucleophilic substitutions and cyclization processes, due to their active functional groups. For example, reactions involving nicotinate esters can lead to the formation of novel heterocyclic compounds, showcasing the chemical versatility and reactivity of these molecules (Attaby et al., 2007).
科学的研究の応用
Synthesis Techniques :
- A convenient synthesis method for alkyl-substituted ethyl nicotinates was developed, which might be applicable to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (Paine, 1987).
- The synthesis of related compounds like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been achieved, providing insights into similar nicotinate esters (Zhou et al., 2008).
Intermediates in Pharmaceutical Synthesis :
- Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, has been used as an intermediate in synthesizing pharmaceuticals (Eichler et al., 1976).
- The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a similar compound, has been reported as an intermediate in novel anti-infective agents (Mulder et al., 2013).
Antiviral Activities :
- Research on compounds like 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, which may be structurally similar to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, has shown potential antiviral activities (Attaby et al., 2007).
Antibacterial Applications :
- New Ethyl Thionicotinates and related compounds have shown promise in antibacterial activity (Gad-Elkareem & El-Adasy, 2010).
Chemical Structure and Properties :
- The study of molecules like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate can provide insights into the chemical properties and crystal structures of nicotinate esters (Cobo et al., 2008).
Photoreactivity Studies :
- The photoreactivity of nicotinic acid derivatives, which are closely related to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, has been studied, providing insights into their potential photochemical applications (Takeuchi et al., 1974).
Drug Development :
- Ethyl 6-chloro-5-cyano-2-methylnicotinate has been utilized in the synthesis of a selective and reversible antagonist of the P2Y12 receptor, indicating its utility in drug development (Andersen et al., 2013).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Safety precautions include avoiding dust formation, ingestion, inhalation, and contact with skin or eyes .
特性
IUPAC Name |
ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)6-3-5(4-15)8(11)16-7(6)10(12,13)14/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLSQHFIADYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371880 | |
| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate | |
CAS RN |
175277-73-3 | |
| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



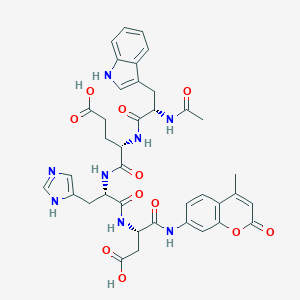
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
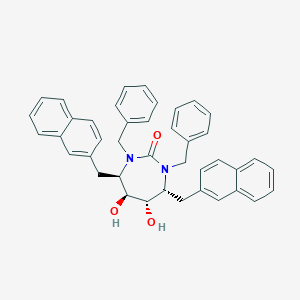

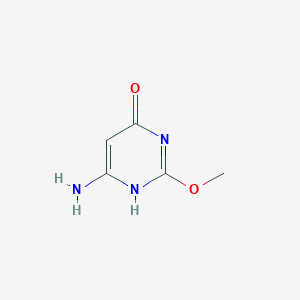
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
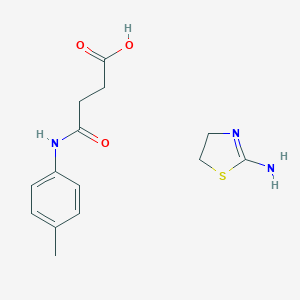

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
